molecular formula C27H32N2O4S2 B1663905 10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate CAS No. 38025-51-3

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate

Cat. No. B1663905
CAS RN: 38025-51-3
M. Wt: 512.7 g/mol
InChI Key: SWSUPUINLLOFQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate is a Drug / Therapeutic Agent.

Scientific Research Applications

  • Condensation Reactions and Mechanisms : Acridine compounds, similar to the one , are involved in various condensation reactions. For instance, Phenylsulfonylcarbanion reacts with acridine to produce methylated products, offering insights into reaction mechanisms and potential applications in synthetic chemistry (Yamamoto, Nisimura, & Nozaki, 1971).

  • Chemiluminescence Properties : Derivatives of acridinium, like 10-methyl-9-(phenoxycarbonyl)acridinium, have been studied for their chemiluminescent properties. These compounds show potential in developing new chemiluminescent systems with applications in analytical chemistry (Krzymiński et al., 2010).

  • Chemiluminescent Acridinium Compounds for Detection : Acridinium compounds linked to hydroxamic and sulphohydroxamic acids demonstrate high chemiluminescence efficiency and stability. These compounds can be used in sensitive detection methods, highlighting their utility in bioanalytical applications (Renotte, Sarlet, Thunus, & Lejeune, 2000).

  • Synthesis and Characterization of Acridinium Esters : Novel acridinium ester derivatives have been synthesized and characterized for their chemiluminescence under neutral conditions. Their applications in detecting hydrogen peroxide and glucose demonstrate their potential in clinical diagnostics and environmental monitoring (Nakazono et al., 2017).

  • Simultaneous Detection of Multiple Nucleic Acid Targets : Acridinium esters have been used as detection labels in nucleic acid probe-based systems. This has enabled simultaneous detection and quantification of multiple nucleic acid targets, proving useful in molecular diagnostics (Nelson, Cheikh, Matsuda, & Becker, 1996).

properties

CAS RN

38025-51-3

Product Name

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate

Molecular Formula

C27H32N2O4S2

Molecular Weight

512.7 g/mol

IUPAC Name

S-[2-[benzyl(methyl)amino]ethyl] 9,9-dimethylacridine-10-carbothioate;methanesulfonic acid

InChI

InChI=1S/C26H28N2OS.CH4O3S/c1-26(2)21-13-7-9-15-23(21)28(24-16-10-8-14-22(24)26)25(29)30-18-17-27(3)19-20-11-5-4-6-12-20;1-5(2,3)4/h4-16H,17-19H2,1-3H3;1H3,(H,2,3,4)

InChI Key

SWSUPUINLLOFQE-UHFFFAOYSA-N

SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O

Canonical SMILES

CC1(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)SCCN(C)CC4=CC=CC=C4)C.CS(=O)(=O)O

Appearance

Solid powder

Other CAS RN

38025-51-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate
Reactant of Route 2
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate
Reactant of Route 3
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate
Reactant of Route 4
Reactant of Route 4
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate
Reactant of Route 5
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate
Reactant of Route 6
10(9H)-Acridinecarbothioic acid, 9,9-dimethyl-, S-(2-(methyl(phenylmethyl)amino)ethyl) ester,monomethanesulfonate

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